1-(2-Bromo-ethyl)-2-methoxy-cyclohexane
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Overview
Description
1-(2-Bromo-ethyl)-2-methoxy-cyclohexane is an organic compound characterized by a cyclohexane ring substituted with a 2-bromoethyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-ethyl)-2-methoxy-cyclohexane can be synthesized through several methods. One common approach involves the reaction of 2-methoxycyclohexanol with hydrobromic acid (HBr) in the presence of a solvent such as acetic acid. The reaction proceeds via the formation of an intermediate bromohydrin, which subsequently undergoes cyclization to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions. The process may utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing yield and purity. The use of catalysts and controlled reaction conditions further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-ethyl)-2-methoxy-cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Substitution: Formation of 2-methoxycyclohexanol.
Elimination: Formation of 1-methoxy-1-cyclohexene.
Oxidation: Formation of 2-methoxycyclohexanone.
Scientific Research Applications
1-(2-Bromo-ethyl)-2-methoxy-cyclohexane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and advanced materials
Mechanism of Action
The mechanism of action of 1-(2-Bromo-ethyl)-2-methoxy-cyclohexane involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
1-Bromo-2-ethylbenzene: Similar in structure but with a benzene ring instead of a cyclohexane ring.
Ethyl bromoacetate: Contains a bromoethyl group but differs in the presence of an ester functional group.
Uniqueness: 1-(2-Bromo-ethyl)-2-methoxy-cyclohexane is unique due to the combination of a cyclohexane ring with both a bromoethyl and a methoxy group. This structural arrangement imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes.
Properties
Molecular Formula |
C9H17BrO |
---|---|
Molecular Weight |
221.13 g/mol |
IUPAC Name |
1-(2-bromoethyl)-2-methoxycyclohexane |
InChI |
InChI=1S/C9H17BrO/c1-11-9-5-3-2-4-8(9)6-7-10/h8-9H,2-7H2,1H3 |
InChI Key |
VWTAYUIGWZRNFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCCC1CCBr |
Origin of Product |
United States |
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